(E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine;hydrochloride

Description

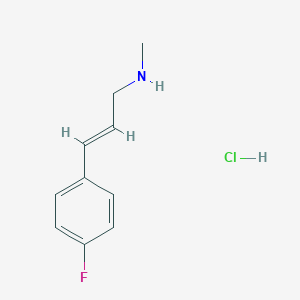

(E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine hydrochloride is an enamine derivative featuring a 4-fluorophenyl group, a conjugated prop-2-en-1-amine backbone, and an N-methyl substituent, stabilized as a hydrochloride salt. Its molecular formula is C₁₀H₁₁ClFN (MW: 215.65 g/mol). The compound is listed in as a discontinued product from CymitQuimica, suggesting prior research or industrial interest.

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-N-methylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-12-8-2-3-9-4-6-10(11)7-5-9;/h2-7,12H,8H2,1H3;1H/b3-2+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHDWAVFWKDVSB-SQQVDAMQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC=CC1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC/C=C/C1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine; hydrochloride, also known as a fluorinated phenylpropene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propene backbone substituted with a fluorophenyl group and a methylamine moiety. Its molecular formula is C11H12ClF, and it has a molecular weight of approximately 202.66 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Antitumor Activity

Recent studies have indicated that similar compounds within the same class exhibit notable antitumor properties. For instance, compounds with structural similarities have shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cell lines. A related compound demonstrated potent activity against human myelodysplastic syndrome cells, indicating a potential for (E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine; hydrochloride in oncology applications .

Neuropharmacological Effects

Compounds with similar amine structures have been investigated for their neuropharmacological effects, particularly as potential antidepressants or anxiolytics. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been observed in related compounds. This suggests that (E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine; hydrochloride may also exert effects on mood regulation .

The biological activity of (E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine; hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes such as HDACs, which play a crucial role in gene expression regulation.

- Receptor Interaction : The compound may interact with various receptors in the central nervous system, affecting neurotransmitter release and uptake.

- Covalent Bonding : Some studies suggest that fluorinated compounds can form covalent bonds with target proteins, altering their function and leading to increased cytotoxicity .

Study 1: Antitumor Efficacy

A study evaluating the efficacy of structurally related compounds demonstrated significant antitumor activity in xenograft models. The compound was administered orally, leading to tumor regression in models with intact immune systems, showcasing its potential as an anticancer agent .

Study 2: Neuropharmacological Assessment

In another investigation, related amine derivatives were tested for their effects on anxiety-like behaviors in rodent models. Results indicated that these compounds could significantly reduce anxiety behaviors compared to controls, suggesting a promising avenue for further research into (E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine; hydrochloride’s neuropharmacological effects .

Data Summary

The following table summarizes key findings related to the biological activity of (E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine; hydrochloride and its analogs.

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl and Enamine/Enone Moieties

Key Observations :

- Substituent Effects: The fluorophenyl group is common across all compounds, but its position (para vs. meta) and additional functional groups (e.g., quinoline in 14d, pyrimidine in BMY 14802) dictate biological or electronic properties.

- Salt Forms : Hydrochloride salts (target compound, BMY 14802) enhance crystallinity and stability, critical for pharmaceuticals.

Pharmacopeial and Reference Compounds

Key Observations :

- Enamine vs. Heterocycles : The target compound’s linear enamine contrasts with Paroxetine’s piperidine ring, affecting pharmacokinetics (e.g., blood-brain barrier penetration).

- Regulatory Status : Mebendazole-related compounds and Paroxetine are pharmacopeial standards, underscoring the importance of structural characterization and purity (e.g., 14d’s 99.2% HPLC purity vs. pharmacopeial guidelines) .

Halogen-Substituted Analogues

Key Observations :

- Functional Additions : Altropane’s iodine substituent enables imaging applications, contrasting with the target compound’s simpler structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.